An In-Depth Technical Guide to 2-(4-Bromophenyl)cyclopropanecarboxylic Acid: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(4-Bromophenyl)cyclopropanecarboxylic Acid: Structure, Properties, and Applications in Drug Discovery
For Immediate Release to the Scientific Community
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)cyclopropanecarboxylic acid, a versatile building block in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structure, chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Molecular Structure and Stereoisomerism
2-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS No: 77255-26-6) is a disubstituted cyclopropane derivative with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol .[1][2][3][4] The core of the molecule consists of a strained three-membered cyclopropane ring, which imparts unique conformational rigidity and electronic properties. This ring is substituted with a 4-bromophenyl group and a carboxylic acid moiety.
The presence of two stereocenters at the C1 and C2 positions of the cyclopropane ring gives rise to stereoisomerism. The molecule can exist as two pairs of enantiomers: (cis)-(1R,2S) and (1S,2R), and (trans)-(1R,2R) and (1S,2S). The trans-isomers are generally more stable due to reduced steric hindrance between the bulky 4-bromophenyl and carboxylic acid groups. Much of the available literature and commercial supply focuses on the trans-racemic mixture or specific enantiomers like (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid.[2] The specific stereochemistry is crucial in drug design as it dictates the three-dimensional arrangement of the pharmacophoric groups and their interaction with biological targets.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)cyclopropanecarboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 77255-26-6 | [3] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1] |
| IUPAC Name | 2-(4-bromophenyl)cyclopropane-1-carboxylic acid | [1] |
| Appearance | Solid | [2] |
| Melting Point | 122 °C | [3][4] |
| Predicted pKa | 4.53 ± 0.10 | General chemical knowledge |
Spectroscopic and Physicochemical Characteristics
The structural elucidation of 2-(4-Bromophenyl)cyclopropanecarboxylic acid relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would feature distinct regions for the aromatic, cyclopropyl, and carboxylic acid protons. The protons on the 4-bromophenyl group would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The cyclopropyl protons would resonate in the upfield region (δ 1.0-3.0 ppm), exhibiting complex splitting patterns due to geminal and cis/trans vicinal couplings. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-12 ppm).
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¹³C NMR: The carboxyl carbon is expected in the δ 170-180 ppm range. The aromatic carbons would appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopropane ring are expected at higher field, typically between δ 15-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.[5][6] A strong carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹.[5][6] The presence of the aromatic ring will also give rise to C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 240 and 242 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7][8][9]
Synthesis of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
The synthesis of 2-(4-bromophenyl)cyclopropanecarboxylic acid can be achieved through several synthetic routes. A common and effective method involves the cyclopropanation of a suitable cinnamic acid derivative.
Simmons-Smith Cyclopropanation
A well-established method for forming cyclopropane rings is the Simmons-Smith reaction, which involves the use of an organozinc carbenoid.[10] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of the trans isomer, the starting material would be ethyl (E)-3-(4-bromophenyl)acrylate.
Figure 1: Synthetic workflow for trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Experimental Protocol: Simmons-Smith Cyclopropanation
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Preparation of the Zinc Carbenoid: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of diethylzinc in a suitable solvent (e.g., dichloromethane) is cooled. Diiodomethane is then added dropwise, leading to the formation of the Simmons-Smith reagent (iodomethylzinc iodide).
-
Cyclopropanation: To the freshly prepared reagent, a solution of ethyl (E)-3-(4-bromophenyl)acrylate in the same solvent is added slowly at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude ester is purified by column chromatography.
-
Hydrolysis: The purified ethyl ester is dissolved in a mixture of ethanol and water, and a stoichiometric excess of sodium hydroxide is added. The mixture is heated to reflux until the ester is completely hydrolyzed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford pure trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Chemical Properties and Reactivity
The chemical reactivity of 2-(4-Bromophenyl)cyclopropanecarboxylic acid is dictated by its three main functional components: the carboxylic acid group, the cyclopropane ring, and the bromophenyl moiety.
Reactions of the Carboxylic Acid
The carboxylic acid group undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The formation of amides is particularly relevant in medicinal chemistry for the synthesis of bioactive compounds.
Reactivity of the Cyclopropane Ring
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly when activated by both a donor (the phenyl ring) and an acceptor (the carboxyl group) group. These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of linear, functionalized products.
Reactions of the Bromophenyl Group
The bromine atom on the phenyl ring is a versatile handle for further molecular elaboration through various cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the bromine atom can be replaced with a wide range of aryl, heteroaryl, or alkyl groups using a palladium catalyst and a boronic acid or ester. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Figure 2: Key reaction pathways of 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Applications in Drug Discovery and Development
The unique structural features of 2-(4-Bromophenyl)cyclopropanecarboxylic acid make it a valuable building block in the design of new drugs. The cyclopropane ring serves as a rigid scaffold that can mimic or replace other functionalities, such as a phenyl ring or a double bond, while improving metabolic stability and modulating physicochemical properties.
Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
A significant application of this molecule is in the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide.[11] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.
The 2-arylcyclopropanecarboxamide scaffold has been identified as a promising pharmacophore for potent and selective FAAH inhibitors.[12][13] In these inhibitors, the amide group, formed from the carboxylic acid of the title compound, interacts with the catalytic site of the enzyme. The 4-bromophenyl group can be further functionalized via Suzuki coupling to optimize potency and selectivity.
Other Therapeutic Areas
The versatility of the 2-(4-bromophenyl)cyclopropane scaffold extends to other therapeutic areas. Its derivatives have been explored as potential agents for treating neurological disorders and as modulators of various receptors and enzymes. The ability to readily diversify the structure through reactions at the carboxylic acid and the bromophenyl group makes it an attractive starting point for lead optimization campaigns.
Safety and Handling
2-(4-Bromophenyl)cyclopropanecarboxylic acid is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
2-(4-Bromophenyl)cyclopropanecarboxylic acid is a key synthetic intermediate with a unique combination of structural rigidity, reactivity, and potential for diversification. Its utility as a building block, particularly in the development of FAAH inhibitors, highlights its importance in modern medicinal chemistry. This guide provides a foundation for researchers to understand and effectively utilize this versatile molecule in their drug discovery and development endeavors.
References
-
Simmons-Smith Reaction. NROChemistry. Accessed January 2, 2026. [Link]
-
2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541. PubChem. Accessed January 2, 2026. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Accessed January 2, 2026. [Link]
-
1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. Accessed January 2, 2026. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 2, 2026. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. In: Organic Chemistry. OpenStax; 2023. Accessed January 2, 2026. [Link]
- trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry. 2012;8:1705-1709. doi:10.3762/bjoc.8.194
-
Cyclopropanecarboxylic acid chloride. NIST WebBook. Accessed January 2, 2026. [Link]
-
Cyclopropanecarboxylic acid. NIST WebBook. Accessed January 2, 2026. [Link]
-
Simmons–Smith reaction. Wikipedia. Accessed January 2, 2026. [Link]
- Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. 2012;3(10):1258-1263. doi:10.1039/C2MD20147H
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009;16(4):407-414. doi:10.1016/j.chembiol.2009.02.013
-
Simmons-Smith Reaction. Organic Chemistry Portal. Accessed January 2, 2026. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Accessed January 2, 2026. [Link]
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022;27(23):8503. doi:10.3390/molecules27238503
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. Accessed January 2, 2026. [Link]
-
2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323. PubChem. Accessed January 2, 2026. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 2, 2026. [Link]
- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. 2023;28(14):5446. doi:10.3390/molecules28145446
- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Int J Mol Sci. 2022;23(1):540. doi:10.3390/ijms23010540
-
(1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid | C10H9BrO2 | MD Topology | NMR. ATB. Accessed January 2, 2026. [Link]
-
Cyclopropanecarboxylic acid, trans-2-phenyl-, phenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 2, 2026. [Link]
-
GCMS Section 6.12. Whitman College. Accessed January 2, 2026. [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Published January 25, 2023. Accessed January 2, 2026. [Link]
-
2-(Methoxycarbonyl)cyclopropanecarboxylic acid. MySkinRecipes. Accessed January 2, 2026. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2021;26(1):16. doi:10.3390/molecules26010016
-
Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. ResearchGate. Published online December 22, 2025. Accessed January 2, 2026. [Link]
-
trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. ResearchGate. Published online October 15, 2012. Accessed January 2, 2026. [Link]
-
Mass Spec 3e Carboxylic Acids. YouTube. Published July 6, 2020. Accessed January 2, 2026. [Link]
-
2-Heptylcyclopropanecarboxylic acid, cis- | C11H20O2 | CID 58658352. PubChem. Accessed January 2, 2026. [Link]
-
Cyclopropanecarboxylic acid, 2-ethylhexyl ester | C12H22O2 | CID 534919. PubChem. Accessed January 2, 2026. [Link]
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. 2023;2023(1):M1548. doi:10.3390/M1548
Sources
- 1. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 77255-26-6 Cas No. | 2-(4-bromophenyl)cyclopropane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.12 [people.whitman.edu]
- 9. youtube.com [youtube.com]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
